molecular formula C17H23N3O2 B304462 3-(4-Methyl-1,4-diazepan-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-(4-Methyl-1,4-diazepan-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B304462
M. Wt: 301.4 g/mol
InChI Key: CEXFGCVTGHXTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1,4-diazepan-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound commonly known as Etizolam. It belongs to the thienodiazepine class of drugs and is a benzodiazepine analog. Etizolam has been shown to possess anxiolytic, sedative, hypnotic, and muscle relaxant properties. It is widely used in scientific research due to its unique pharmacological profile.

Mechanism of Action

Etizolam acts as a positive allosteric modulator of the GABA-A receptor. It enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to its anxiolytic and sedative effects. Etizolam also has a high affinity for the α2 subunit of the GABA-A receptor, which may contribute to its anxiolytic properties.
Biochemical and Physiological Effects:
Etizolam has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety levels, promote relaxation, and improve sleep quality. Etizolam has also been shown to have muscle relaxant properties and can be used to treat muscle spasms and cramps. Additionally, Etizolam has been shown to have anticonvulsant properties and can be used to treat seizures.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for use in laboratory experiments. It has a well-defined pharmacological profile and is relatively easy to synthesize. Additionally, Etizolam has been extensively studied, and its effects are well-documented. However, there are also limitations to its use. Etizolam is a controlled substance in many countries, which may limit its availability. Additionally, Etizolam has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Etizolam. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of Etizolam use, particularly with regard to its potential for dependence and withdrawal. Additionally, there is a need for further research on the use of Etizolam in the treatment of depression and PTSD.

Synthesis Methods

The synthesis of Etizolam involves the reaction of 2-ethylamino-2-phenylbutan-1-ol with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the desired compound. The synthesis of Etizolam is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

Etizolam has been extensively studied for its anxiolytic properties. It has been shown to be effective in reducing anxiety and improving sleep quality in patients with anxiety disorders. Etizolam has also been studied for its potential as a treatment for depression and post-traumatic stress disorder (PTSD). Additionally, Etizolam has been used in the treatment of alcohol withdrawal syndrome.

properties

Product Name

3-(4-Methyl-1,4-diazepan-1-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4-methyl-1,4-diazepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H23N3O2/c1-13-4-6-14(7-5-13)20-16(21)12-15(17(20)22)19-9-3-8-18(2)10-11-19/h4-7,15H,3,8-12H2,1-2H3

InChI Key

CEXFGCVTGHXTMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.